molecular formula C8H11NO B2526456 O-(1-phenylethyl)hydroxylamine CAS No. 58634-67-6

O-(1-phenylethyl)hydroxylamine

Cat. No.: B2526456
CAS No.: 58634-67-6
M. Wt: 137.182
InChI Key: FMJIREFIIGRAAJ-UHFFFAOYSA-N
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Description

O-(1-phenylethyl)hydroxylamine is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenylethyl group

Scientific Research Applications

O-(1-phenylethyl)hydroxylamine has several applications in scientific research:

Safety and Hazards

“O-(1-phenylethyl)hydroxylamine” is classified as dangerous according to the GHS05 and GHS07 pictograms . It has hazard statements H302, H312, H315, H318, H332, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(1-phenylethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene with zinc in the presence of ammonium chloride. Another method includes the transformation of primary amines to N-monoalkylhydroxylamines using peracids and peroxy compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: O-(1-phenylethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as zinc and ammonium chloride are often used.

    Substitution: Various electrophiles can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of O-(1-phenylethyl)hydroxylamine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form hydrogen bonds and interact with other functional groups, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: O-(1-phenylethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

O-(1-phenylethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10-9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJIREFIIGRAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58634-67-6
Record name O-(1-phenylethyl)hydroxylamine
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